molecular formula C22H19FN2O3S2 B2453280 (3Z)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894674-76-1

(3Z)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2453280
CAS No.: 894674-76-1
M. Wt: 442.52
InChI Key: DIOSYVZIEZTQOO-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C22H19FN2O3S2 and its molecular weight is 442.52. The purity is usually 95%.
BenchChem offers high-quality (3Z)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Z)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3Z)-3-[(3-fluoro-4-methylanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S2/c1-14-3-6-16(7-4-14)13-25-19-9-10-29-22(19)21(26)20(30(25,27)28)12-24-17-8-5-15(2)18(23)11-17/h3-12,24H,13H2,1-2H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOSYVZIEZTQOO-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC(=C(C=C4)C)F)S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC(=C(C=C4)C)F)/S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a thiazine derivative that has garnered attention due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H18F N2O3S2
  • Molecular Weight : 374.47 g/mol
  • CAS Number : Not specified in the available literature.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer pathways. The thieno[3,2-c][1,2]thiazine scaffold is known for its ability to modulate biological processes through:

  • Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on enzymes such as cyclooxygenases and various kinases involved in tumor growth.
  • Receptor Binding : The compound may exhibit affinity for specific receptors that mediate cellular proliferation and apoptosis.

Anticancer Activity

Several studies have indicated that thiazine derivatives possess significant anticancer properties. For instance:

  • In vitro Studies : Research has demonstrated that compounds similar to this thiazine derivative can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at micromolar concentrations. These effects are often mediated through apoptosis induction and cell cycle arrest.
Cell LineIC50 (µM)Mechanism
MCF-75.0Apoptosis induction
A5494.5Cell cycle arrest

Antimicrobial Activity

Thiazine derivatives have also been investigated for their antimicrobial properties:

  • Bacterial Inhibition : Preliminary assessments suggest that this compound may inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Study on Antiproliferative Effects : A recent study evaluated the antiproliferative effects of various thiazine derivatives, including the target compound, against a panel of cancer cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell growth, with notable effects observed in breast and lung cancer cells.
  • Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying the anticancer activity of thiazine derivatives. It was found that these compounds could induce oxidative stress in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis.

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